molecular formula C6H10N2O2 B173579 Glycine, N-2-pyrrolidinylidene- CAS No. 113561-30-1

Glycine, N-2-pyrrolidinylidene-

Cat. No.: B173579
CAS No.: 113561-30-1
M. Wt: 142.16 g/mol
InChI Key: AGVKQUSRKNOGRP-UHFFFAOYSA-N
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Description

Glycine, N-2-pyrrolidinylidene- is an organic compound that belongs to the class of azomethines. Glycine is the simplest and smallest of amino acids. It functions as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate .


Synthesis Analysis

Glycine is synthesized from serine, threonine, choline, and hydroxyproline via inter-organ metabolism involving primarily the liver and kidneys . A recent study has shown that glycine can be synthesized from methanol and air-captured CO2 .


Molecular Structure Analysis

The molecular formula of Glycine, N-2-pyrrolidinylidene- is C6H10N2O2. The structure of glycine involves a lipoate swinging arm containing an aminomethyl moiety attached to protein H and serves as a molecular shuttle among different proteins .


Chemical Reactions Analysis

The glycine cleavage system (GCS) is a major pathway for glycine degradation, forming ammonia and CO2 . Glycine also plays a role in the synthesis of a multitude of biomolecules and substances .


Physical and Chemical Properties Analysis

Glycine is highly soluble in water and is a polar molecule. It appears as a colorless crystalline solid having a sweet taste .

Scientific Research Applications

Plant Stress Resistance and Growth Enhancement

Glycine derivatives, such as Glycine betaine (GB), play significant roles in enhancing plant stress resistance and growth. GB and proline accumulate in various plant species in response to environmental stresses including drought, salinity, and extreme temperatures. These compounds contribute positively to enzyme and membrane integrity, aiding in osmotic adjustment under stress conditions. Exogenous application of GB or proline has shown to significantly increase plant growth and crop yield under stress environments. This suggests a potential for these compounds in agricultural practices to improve plant tolerance against abiotic stresses (Ashraf & Foolad, 2007).

Health Protection and Antioxidant Properties

Glycine is integral to the synthesis of glutathione, a key antioxidant that combats oxidative stress and inflammation, suggesting broad potential for health protection. Dietary glycine being rate-limiting for glutathione synthesis implies its supplementation could enhance tissue glutathione levels, offering therapeutic benefits against disorders driven by oxidative stress. This underscores glycine's potential in preventing and treating various health issues, including metabolic syndrome and cardiovascular diseases (McCarty, O’Keefe, & DiNicolantonio, 2018).

Sleep Quality Improvement

Glycine has been found to significantly improve subjective sleep quality in individuals with insomniac tendencies. The mechanism may involve a decrease in core body temperature, facilitating the onset and maintenance of sleep. This positions glycine as a potential natural intervention for enhancing sleep quality and managing sleep disorders (Bannai & Nobuhiro Kawai, 2012).

Anti-inflammatory and Immunomodulatory Effects

Research indicates the anti-inflammatory, immunomodulatory, and cytoprotective effects of glycine. Glycine acts on inflammatory cells, such as macrophages, to suppress activation of transcription factors and the formation of free radicals and inflammatory cytokines. These actions make glycine a promising treatment strategy for inflammatory diseases, highlighting its therapeutic potential beyond its nutritional value (Zhong et al., 2003).

Blood Pressure Regulation

Glycine's role in reducing high blood pressure, particularly in the context of the metabolic syndrome, showcases its therapeutic potential. The mechanism may involve glycine's antioxidant properties and its contribution to the synthesis of structural proteins, affecting vascular elasticity and thereby influencing blood pressure levels. This discovery opens new avenues for glycine in cardiovascular health management (Hafidi, Pérez, & Baños, 2006).

Safety and Hazards

The safety data sheet for glycine indicates that it does not pose any physical or chemical hazards .

Future Directions

Recent research has highlighted the potential of glycine transporters and receptors as targets for therapeutic purposes . The downregulation of glycine N-acyltransferase in kidney renal clear cell carcinoma suggests potential diagnostic and prognostic applications .

Properties

IUPAC Name

2-(3,4-dihydro-2H-pyrrol-5-ylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c9-6(10)4-8-5-2-1-3-7-5/h1-4H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVKQUSRKNOGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10150469
Record name Glycine, N-2-pyrrolidinylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113561-30-1
Record name Glycine, N-2-pyrrolidinylidene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113561301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-2-pyrrolidinylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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